3-(Methylthio)pyrazin-2-amine

Description

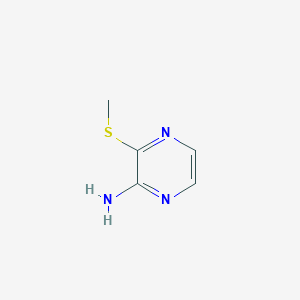

3-(Methylthio)pyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a methylthio (-SCH₃) group at position 3 and an amine (-NH₂) group at position 2. These compounds are typically utilized as intermediates in drug synthesis due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula |

C5H7N3S |

|---|---|

Molecular Weight |

141.20 g/mol |

IUPAC Name |

3-methylsulfanylpyrazin-2-amine |

InChI |

InChI=1S/C5H7N3S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) |

InChI Key |

CELQRIQXLPRVDP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CN=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Methylthio)pyrazin-2-amine involves the reaction of 3-chloropyrazin-2-amine with sodium methanethiolate in a solvent mixture of dimethylformamide (DMF) and ethanol. The reaction typically proceeds under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The amino group can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the methylthio group can yield 3-(Methylsulfinyl)pyrazin-2-amine or 3-(Methylsulfonyl)pyrazin-2-amine.

Substitution: Substitution reactions can produce various N-substituted derivatives of 3-(Methylthio)pyrazin-2-amine.

Scientific Research Applications

3-(Methylthio)pyrazin-2-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant interactions.

Mechanism of Action

The mechanism of action of 3-(Methylthio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Insights:

- Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance solubility and stability. Electron-Withdrawing Groups (e.g., -Cl): Increase reactivity in nucleophilic substitution reactions, making chloro-substituted pyrazines valuable for synthesizing bioactive molecules . The sulfur atom may also engage in unique interactions with biological targets.

Synthetic Pathways :

- Pyrazin-2-amine derivatives are commonly synthesized via palladium-catalyzed cross-coupling, halogenation (e.g., using N-chlorosuccinimide), or nucleophilic substitution (e.g., methoxylation with NaOMe) .

- For 3-(Methylthio)pyrazin-2-amine, a plausible route involves thiolation of a halogenated pyrazine precursor using methyl mercaptan or a thiolating agent.

Applications :

Research Findings and Gaps

Biological Activity

3-(Methylthio)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

3-(Methylthio)pyrazin-2-amine is characterized by its pyrazine ring structure with a methylthio group at the 3-position and an amine group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of 3-(Methylthio)pyrazin-2-amine have been explored in several contexts, including antimicrobial, antiviral, and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Methylthio)pyrazin-2-amine | Staphylococcus aureus | 32 µg/mL |

| 3-(Methylthio)pyrazin-2-amine | Escherichia coli | 64 µg/mL |

These values suggest that while 3-(Methylthio)pyrazin-2-amine has moderate antimicrobial activity, further optimization may be necessary to enhance efficacy.

Antiviral Activity

The compound has also been investigated for antiviral properties, particularly against RNA viruses. Pyrazine derivatives have shown promise as broad-spectrum viral polymerase inhibitors. For example, analogs of pyrazinamide have been effective against various RNA viruses, suggesting that similar mechanisms may be applicable to 3-(Methylthio)pyrazin-2-amine.

Anticancer Activity

In vitro studies have demonstrated that certain pyrazine derivatives can induce apoptosis in cancer cell lines. The presence of the methylthio group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

These results indicate a potential for developing 3-(Methylthio)pyrazin-2-amine as an anticancer agent, although further studies are required to elucidate its mechanism of action and selectivity.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of pyrazine derivatives, including 3-(Methylthio)pyrazin-2-amine, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent groups in enhancing antimicrobial efficacy.

- Antiviral Mechanism Investigation : Research on related compounds indicated that they act by inhibiting viral polymerases, which are crucial for viral replication. This suggests that 3-(Methylthio)pyrazin-2-amine may share similar pathways, warranting further investigation into its antiviral potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.